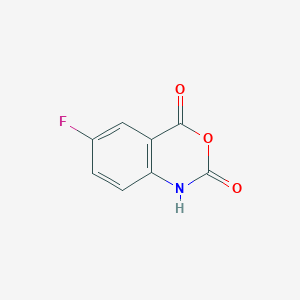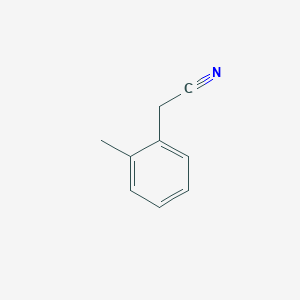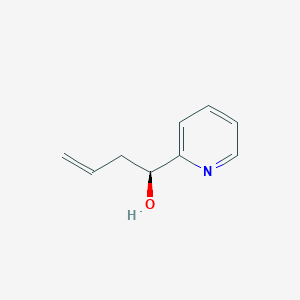
(S)-alpha-Allyl-2-pyridinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-alpha-Allyl-2-pyridinemethanol is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound has been synthesized by various methods and has been extensively studied for its biological and chemical properties. In
Mécanisme D'action
The mechanism of action of (S)-alpha-Allyl-2-pyridinemethanol is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It may also act by modulating the activity of certain neurotransmitters, including dopamine and acetylcholine.
Effets Biochimiques Et Physiologiques
(S)-alpha-Allyl-2-pyridinemethanol has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. In vivo studies have shown that (S)-alpha-Allyl-2-pyridinemethanol can improve memory and learning in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-alpha-Allyl-2-pyridinemethanol in lab experiments include its high stereoselectivity, low toxicity, and ease of synthesis. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are various future directions for the research on (S)-alpha-Allyl-2-pyridinemethanol. One potential direction is to study its potential use as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in asymmetric catalysis reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
(S)-alpha-Allyl-2-pyridinemethanol is a chiral compound that has potential applications in various fields of science, including organic chemistry and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (S)-alpha-Allyl-2-pyridinemethanol have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of (S)-alpha-Allyl-2-pyridinemethanol has been achieved by various methods, including asymmetric reduction of alpha-pyridinecarboxylic acid, asymmetric hydrogenation of pyridine derivatives, and asymmetric transfer hydrogenation of pyridine derivatives. Among these methods, asymmetric transfer hydrogenation has been found to be the most efficient method for the synthesis of (S)-alpha-Allyl-2-pyridinemethanol.
Applications De Recherche Scientifique
(S)-alpha-Allyl-2-pyridinemethanol has been extensively studied for its potential applications in various fields of science. In organic chemistry, this compound has been used as a chiral auxiliary for the synthesis of various chiral compounds. It has also been used as a ligand in asymmetric catalysis reactions. In the field of pharmacology, (S)-alpha-Allyl-2-pyridinemethanol has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(1S)-1-pyridin-2-ylbut-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITJKEXGKDUPEL-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CC=CC=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Allyl-2-pyridinemethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

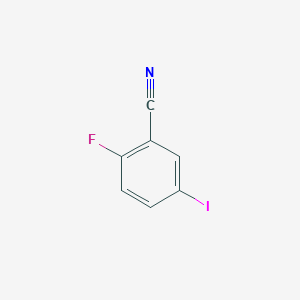

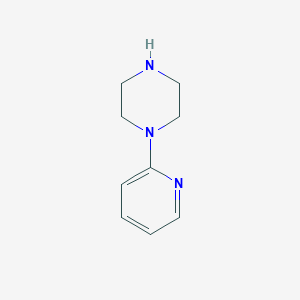

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
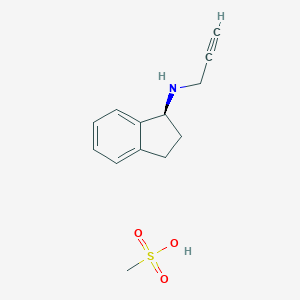
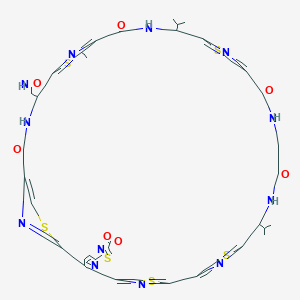
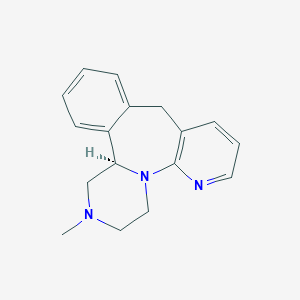
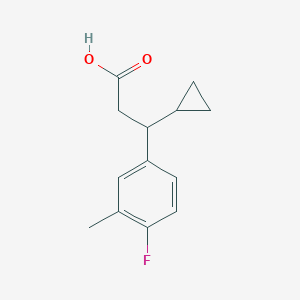
![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)
